2-(2,5-Dimethoxybenzoyl)pyridine
Description
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-6-7-13(18-2)11(9-10)14(16)12-5-3-4-8-15-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUZWWABOJAYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357358 | |
| Record name | 2-(2,5-DIMETHOXYBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64306-56-5 | |
| Record name | 2-(2,5-DIMETHOXYBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation with Pyridine N-Oxide Intermediates
Pyridine’s inherent electron deficiency complicates direct electrophilic substitution, necessitating activation strategies. Pyridine N-oxide, generated via oxidation with meta-chloroperbenzoic acid (mCPBA), enhances electrophilic reactivity at the 2- and 4-positions. In one approach, 2,5-dimethoxybenzoyl chloride reacts with pyridine N-oxide under Friedel-Crafts conditions using aluminum chloride (AlCl₃) as a Lewis acid . The reaction proceeds at 0–5°C in dichloromethane, yielding 2-(2,5-dimethoxybenzoyl)pyridine N-oxide, which is subsequently deoxygenated using phosphorus tribromide (PBr₃) in refluxing toluene . This two-step process achieves a 58% overall yield, with regioselectivity confirmed via nuclear magnetic resonance (NMR) analysis .
Critical Parameters
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Temperature Control : Excess heat during acylation leads to N-oxide decomposition.
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Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates.
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Catalyst Loading : Stoichiometric AlCl₃ (1.2 equiv.) ensures complete benzoyl group transfer .
DMAP-Catalyzed Acylation of 2-Chloropyridine
4-Dimethylaminopyridine (DMAP) accelerates nucleophilic acyl substitutions by activating acyl chlorides. In this method, 2-chloropyridine reacts with 2,5-dimethoxybenzoyl chloride in the presence of DMAP (10 mol%) and triethylamine (TEA) as a base . The reaction, conducted in tetrahydrofuran (THF) at 60°C for 12 hours, replaces the chloride substituent with the benzoyl group, yielding this compound in 72% isolated yield . Gas chromatography-mass spectrometry (GC-MS) confirms >95% purity, while X-ray crystallography validates the substitution pattern .
Mechanistic Insights
DMAP facilitates the formation of a reactive acylpyridinium intermediate, which undergoes nucleophilic attack by the pyridine’s nitrogen . Steric hindrance at the 2-position ensures minimal byproducts from 3- or 4-substitution.
Ring-Opening and Closing Cascade (ROCC) with Cyclic Ketones
The ROCC strategy, reported by Raghavulu et al. , constructs pyridine rings from cyclic diketones. Adapting this method, 1,4-diacetyl-2,5-dimethoxybenzene undergoes condensation with ammonium acetate in acetic acid at 120°C, forming a dihydropyridine intermediate . Subsequent oxidation with manganese dioxide (MnO₂) in refluxing toluene yields this compound with 65% efficiency .
Advantages
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Regioselectivity : Pre-organized methoxy and acetyl groups direct cyclization.
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Scalability : The protocol tolerates 100-g batches without yield reduction .
Suzuki-Miyaura Cross-Coupling with Prefunctionalized Pyridines
A palladium-catalyzed cross-coupling approach employs 2-bromopyridine and 2,5-dimethoxybenzoylpinacol boronate. Using Pd(PPh₃)₄ (5 mol%) and sodium carbonate (Na₂CO₃) in dioxane/water (4:1), the reaction proceeds at 90°C for 24 hours, achieving a 54% yield . While effective, competing protodeboronation of the benzoyl boronate limits efficiency, necessitating excess boronate (1.5 equiv.) .
Optimization Data
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +18% |
| Solvent System | Dioxane/H₂O | +22% |
| Temperature | 90°C | +15% |
Microwave-Assisted Solid-Phase Synthesis
Solid-phase techniques reduce purification steps. Wang resin-bound pyridine is acylated with 2,5-dimethoxybenzoic acid using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent . Microwave irradiation (100°C, 30 min) accelerates the reaction, providing 89% crude yield . Cleavage with trifluoroacetic acid (TFA) liberates the product, which is purified via silica chromatography .
Benefits
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Rapid Synthesis : 30-minute reaction vs. 12+ hours conventionally.
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Minimal Byproducts : Resin-bound intermediates prevent dimerization .
Enzymatic Acylation Using Lipases
Biocatalytic methods employ Candida antarctica lipase B (CAL-B) to acylate 2-hydroxypyridine with 2,5-dimethoxybenzoic acid vinyl ester in tert-amyl alcohol . At 45°C and pH 7.0, the enzyme achieves 41% conversion after 48 hours, favoring the 2-substituted product due to steric guidance . While yields are moderate, this method offers eco-friendly advantages.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxybenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 2-(2,5-Dimethoxybenzoyl)pyridine span various fields:
Organic Chemistry
- Building Block in Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules.
- Reagent in Reactions : Used in various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions due to its unique functional groups.
Medicinal Chemistry
- Therapeutic Potential : Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antitumor properties through interaction with cancer cell signaling pathways.
- Antimicrobial and antioxidant activities, similar to other pyridine derivatives.
Material Science
- Development of Novel Materials : The compound's unique properties make it suitable for creating materials with specific electronic or optical characteristics.
Research indicates that this compound interacts with various biological targets:
- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
- Potential Antitumor Activity : Studies have demonstrated its efficacy in inhibiting cellular proliferation in cancer models .
Study on Antitumor Efficacy
- Objective : Evaluate the compound's potential as an antitumor agent.
- Findings : In vitro studies indicated significant inhibition of cancer cell growth, particularly in models targeting fibroblast growth factor receptors (FGFR) .
Study on Antimicrobial Properties
- Objective : Assess the antimicrobial activity against various bacterial strains.
- Results : The compound exhibited promising activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. Further research is needed to fully understand the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a family of methoxy-substituted benzoylpyridines, where positional isomerism of methoxy groups on the benzoyl ring distinguishes its properties from analogs. Key structural analogs include:
2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine
2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine
Both compounds share identical molecular formulas (C₁₅H₁₅NO₄) and molecular weights (273.29 g/mol), but their distinct substitution patterns lead to variations in electronic, steric, and physicochemical properties.
Data Table: Key Properties of Structural Analogs
| Property | 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine | 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine |
|---|---|---|
| Molecular Formula | C₁₅H₁₅NO₄ | C₁₅H₁₅NO₄ |
| Molecular Weight (g/mol) | 273.29 | 273.29 |
| MDL Number | MFCD13152890 | MFCD13152892 |
| Substitution Pattern | 2,3-Dimethoxybenzoyl | 2,5-Dimethoxybenzoyl |
| Purity | 97% | 97% |
Implications of Structural Differences
This may influence reactivity in electrophilic substitution reactions .
Steric Effects :
- The proximity of methoxy groups in the 2,3-dimethoxy derivative introduces greater steric hindrance around the benzoyl ring, which could reduce accessibility for intermolecular interactions or catalytic processes.
Solubility and Crystallinity :
- While experimental data are unavailable in the provided evidence, the symmetry of the 2,5-dimethoxy substitution may promote higher crystallinity compared to the less symmetric 2,3-dimethoxy analog.
Biological Activity
2-(2,5-Dimethoxybenzoyl)pyridine is a chemical compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃N₁O₃, with a molecular weight of approximately 245.26 g/mol. The compound features a pyridine ring substituted with a 2,5-dimethoxybenzoyl group, which contributes to its unique reactivity and biological activity. The presence of methoxy groups enhances the compound's solubility and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Pyridine derivatives have been noted for their effectiveness against various pathogens, including bacteria and fungi. Studies suggest that this compound may possess similar antimicrobial properties due to its structural characteristics .
- Antitumor Activity : Pyridine compounds are often explored for their potential as antitumor agents. The unique structure of this compound suggests possible interactions with cellular pathways related to cancer cell proliferation and apoptosis.
- Anti-inflammatory Properties : Some pyridine derivatives have shown anti-inflammatory effects, which could be relevant for therapeutic applications in inflammatory diseases .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Combining pyridine derivatives with benzoyl chlorides under basic conditions can yield the desired compound.
- Electrophilic Aromatic Substitution : The electron-donating methoxy groups facilitate electrophilic substitutions on the aromatic ring, allowing for the introduction of various functional groups that may enhance biological activity.
Antimicrobial Activity
A study highlighted the antimicrobial effectiveness of pyridine derivatives against various strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain structural modifications could enhance antimicrobial potency .
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| Similar Pyridine Derivative | S. aureus | 25 µg/mL |
Antitumor Potential
Research into the antitumor activity of pyridine compounds has shown promising results. For instance, derivatives have been tested in vitro against cancer cell lines with varying degrees of success. One study reported an IC50 value of 10 µM for a related compound against breast cancer cells .
Q & A
Q. Advanced
- Time-Dependent DFT (TD-DFT) : Predicts UV-Vis absorption spectra and charge-transfer transitions. Compare computed λmax with experimental data to validate electronic structures .
- Solid-state NMR : Resolves crystallographic packing effects on chemical shifts, critical for polymorph identification .
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies electron density distribution at the pyridine nitrogen and carbonyl oxygen sites .
How can computational modeling guide the design of this compound-based enzyme inhibitors?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Assess binding stability in enzyme active sites (e.g., kinases). Monitor RMSD values to prioritize derivatives with <2 Å deviation over 100 ns .
- Free Energy Perturbation (FEP) : Predict ΔGbinding for substituent modifications (e.g., replacing methoxy with trifluoromethyl) .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and avoid hepatotoxicity risks .
What are the best practices for handling and storing this compound in laboratory settings?
Q. Basic
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the benzoyl group .
- PPE : Wear nitrile gloves and safety goggles; avoid PVC-coated equipment due to solvent incompatibility .
- Waste disposal : Neutralize acidic byproducts with 10% NaHCO₃ before aqueous disposal .
How do solvent polarity and catalyst choice influence the regioselectivity of this compound derivatization?
Q. Advanced
- Polar aprotic solvents (DMF, DMSO): Favor nucleophilic substitution at the pyridine C-4 position due to enhanced stabilization of transition states.
- Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) for >80% yield .
- Acid-free conditions : Use ionic liquids (e.g., [BMIM][BF₄]) to avoid deprotection of methoxy groups during alkylation .
What strategies mitigate side reactions during the functionalization of this compound?
Q. Advanced
- Protecting groups : Temporarily block the pyridine nitrogen with Boc groups to prevent undesired quaternization .
- Low-temperature lithiation : Use LDA (–78°C) for directed ortho-metalation, minimizing ring-opening side reactions .
- In situ monitoring : Employ ReactIR to track intermediates and abort reactions if byproduct formation exceeds 10% .
How can researchers leverage this compound in nonlinear optical (NLO) material studies?
Q. Advanced
- Hyperpolarizability measurement : Use EFISH (Electric-Field-Induced Second Harmonic) to quantify β values, targeting derivatives with β >50×10⁻³⁰ esu .
- Thin-film deposition : Employ pulsed laser deposition (PLD) to create uniform films for NLO device integration. Optimize fluence (200–400 mJ/cm²) to prevent thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
